molecular formula C16H13N5O4 B12191891 2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(1H-tetrazol-5-yl)acetamide

2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(1H-tetrazol-5-yl)acetamide

Cat. No.: B12191891
M. Wt: 339.31 g/mol
InChI Key: DFPPLOPAVDGSAX-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(1H-tetrazol-5-yl)acetamide is a complex organic compound that belongs to the class of furochromenes. This compound is characterized by its unique structure, which includes a furochromene core and a tetrazole moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(1H-tetrazol-5-yl)acetamide typically involves multiple steps

    Preparation of Furochromene Core: The furochromene core can be synthesized through a cyclization reaction involving appropriate precursors such as 3,5-dimethylphenol and suitable aldehydes under acidic conditions.

    Introduction of Tetrazole Group: The tetrazole group can be introduced via a cycloaddition reaction between an azide and a nitrile derivative. This step often requires the use of catalysts such as copper(I) salts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(1H-tetrazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halides, nucleophiles, solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(1H-tetrazol-5-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(1H-tetrazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The furochromene core and tetrazole moiety may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl: Similar structure with a chlorophenyl group.

    (2R)-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one: Contains a glucopyranoside moiety.

Uniqueness

The uniqueness of 2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(1H-tetrazol-5-yl)acetamide lies in its specific combination of the furochromene core and tetrazole group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H13N5O4

Molecular Weight

339.31 g/mol

IUPAC Name

2-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)-N-(2H-tetrazol-5-yl)acetamide

InChI

InChI=1S/C16H13N5O4/c1-7-6-24-12-5-13-10(3-9(7)12)8(2)11(15(23)25-13)4-14(22)17-16-18-20-21-19-16/h3,5-6H,4H2,1-2H3,(H2,17,18,19,20,21,22)

InChI Key

DFPPLOPAVDGSAX-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)NC4=NNN=N4)C

Origin of Product

United States

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